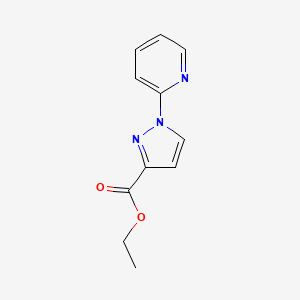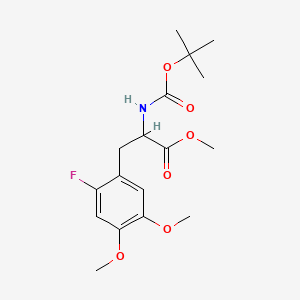
rac N-tert-Butoxycarbonyl-2-fluoro-5-methoxy-4-O-methyl-tyrosine Methyl Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac N-tert-Butoxycarbonyl-2-fluoro-5-methoxy-4-O-methyl-tyrosine Methyl Ester: is a synthetic compound used primarily in chemical and pharmaceutical research. It is a derivative of tyrosine, an amino acid that plays a crucial role in protein synthesis and various metabolic pathways. The compound’s structure includes a tert-butoxycarbonyl (Boc) protecting group, a fluorine atom, and methoxy groups, which contribute to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of rac N-tert-Butoxycarbonyl-2-fluoro-5-methoxy-4-O-methyl-tyrosine Methyl Ester typically involves multiple steps:
Protection of the Amino Group: The amino group of tyrosine is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine. This step prevents unwanted reactions at the amino site.
Fluorination: Introduction of the fluorine atom at the 2-position can be achieved using electrophilic fluorinating agents like N-fluorobenzenesulfonimide (NFSI) under mild conditions.
Methoxylation: The hydroxyl groups at the 4- and 5-positions are converted to methoxy groups using methyl iodide (MeI) in the presence of a base like potassium carbonate (K2CO3).
Esterification: The carboxyl group is esterified using methanol and a catalyst such as sulfuric acid to form the methyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and reaction monitoring ensures consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, forming corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, rac N-tert-Butoxycarbonyl-2-fluoro-5-methoxy-4-O-methyl-tyrosine Methyl Ester is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is used to study the effects of fluorine and methoxy substitutions on the activity of tyrosine derivatives. It serves as a model compound for investigating enzyme-substrate interactions and protein modifications.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic applications. The presence of fluorine can enhance the metabolic stability and bioavailability of drug candidates, making it a valuable scaffold for drug design.
Industry
In the pharmaceutical industry, this compound is used in the development of new drugs and as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).
Mécanisme D'action
The mechanism of action of rac N-tert-Butoxycarbonyl-2-fluoro-5-methoxy-4-O-methyl-tyrosine Methyl Ester involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can form strong hydrogen bonds and dipole interactions, enhancing binding affinity and specificity. The methoxy groups can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-tert-Butoxycarbonyl-tyrosine Methyl Ester: Lacks the fluorine and methoxy substitutions, resulting in different chemical and biological properties.
2-Fluoro-tyrosine Methyl Ester: Contains the fluorine atom but lacks the Boc protecting group and methoxy substitutions.
5-Methoxy-tyrosine Methyl Ester: Contains the methoxy group but lacks the Boc protecting group and fluorine substitution.
Uniqueness
rac N-tert-Butoxycarbonyl-2-fluoro-5-methoxy-4-O-methyl-tyrosine Methyl Ester is unique due to the combination of Boc protection, fluorine substitution, and methoxy groups. This combination imparts distinct chemical reactivity and biological activity, making it a versatile compound for various research and industrial applications.
By understanding the synthesis, reactions, and applications of this compound, researchers can leverage its unique properties for innovative scientific and industrial advancements.
Propriétés
IUPAC Name |
methyl 3-(2-fluoro-4,5-dimethoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24FNO6/c1-17(2,3)25-16(21)19-12(15(20)24-6)7-10-8-13(22-4)14(23-5)9-11(10)18/h8-9,12H,7H2,1-6H3,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSGLZBFKZWVZOE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1F)OC)OC)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24FNO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60740975 |
Source


|
| Record name | Methyl N-(tert-butoxycarbonyl)-2-fluoro-5-methoxy-O-methyltyrosinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60740975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
853759-57-6 |
Source


|
| Record name | Methyl N-(tert-butoxycarbonyl)-2-fluoro-5-methoxy-O-methyltyrosinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60740975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
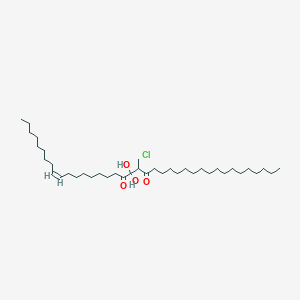

![(1R,4E,8E,11S,19S)-15,17-dihydroxy-4,7,7,11-tetramethyl-19-phenyl-12-oxatricyclo[9.8.0.013,18]nonadeca-4,8,13,15,17-pentaene-14,16-dicarbaldehyde](/img/structure/B588102.png)
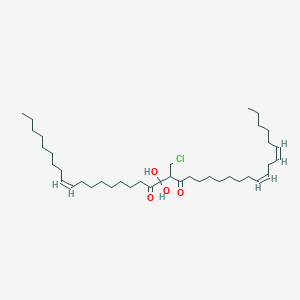
![5-Amino-N'-[2,3-bis(acetyloxy)propyl]-N-(2,3-dihydroxypropy)-2,4,6-triiodo-N-methyl-1,3-benzenedicarboxamide](/img/structure/B588105.png)
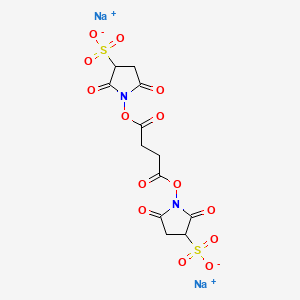
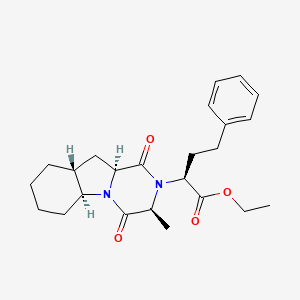
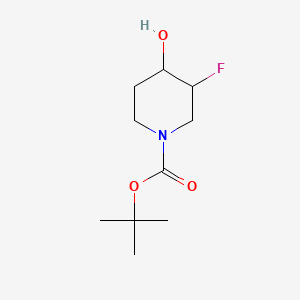
![2-[(6-Chloro-3,4-dihydro-3-methyl-2,4-dioxo-1(2H)-pyrimidinyl)methyl]-benzonitrile-d3](/img/structure/B588113.png)
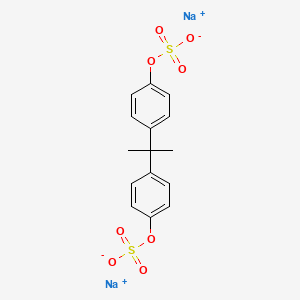
![6-Bromobenzo[b]thiophene-2-carbaldehyde](/img/structure/B588119.png)
